molecular formula C19H25N5O4 B2459829 8-(dimethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 879071-06-4

8-(dimethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2459829
CAS RN: 879071-06-4
M. Wt: 387.44
InChI Key: SNQJRLMBGLORJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(dimethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N5O4 and its molecular weight is 387.44. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Activity

A study by Chłoń-Rzepa et al. explored new 8-aminoalkyl derivatives of purine-2,6-dione, revealing their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are crucial in understanding psychotropic drug action. Selected compounds showed promising antidepressant-like effects in animal models, underscoring the therapeutic potential of purine derivatives in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).

Novel Heterocyclic Synthesis and Biological Activities

Ueda et al. synthesized novel heterocycles, including purino [7,8-g]-6-azapteridines, and examined their antitumor activity and vascular relaxing effects. Such studies highlight the chemical versatility of purine derivatives and their potential in developing new therapeutic agents (Ueda et al., 1987).

Antioxidant Activity and DNA Cleavage

Mangasuli et al. developed a microwave-assisted synthesis for coumarin-purine hybrids, evaluating their antioxidant activity and DNA cleavage capabilities. This approach demonstrates the compound's potential in oxidative stress-related therapeutic applications and genetic research (Mangasuli et al., 2019).

Crystal Structure Analysis

Karczmarzyk et al. analyzed the crystal structure of a similar compound, providing insights into the molecular geometry and hydrogen bonding patterns. Such studies are fundamental for drug design, enhancing our understanding of molecular interactions at the atomic level (Karczmarzyk et al., 1995).

properties

IUPAC Name

8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-11-6-7-14(8-12(11)2)28-10-13(25)9-24-15-16(20-18(24)22(3)4)23(5)19(27)21-17(15)26/h6-8,13,25H,9-10H2,1-5H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQJRLMBGLORJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N(C)C)N(C(=O)NC3=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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